Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the 3-position, an isopropoxy group at the 5-position, and a methyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and have garnered significant interest in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may utilize transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, such as cancer and diabetes.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar pyrazole derivatives and may contribute to its specific applications and effects .
Properties
IUPAC Name |
ethyl 1-methyl-5-propan-2-yloxypyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-10(13)8-6-9(12(4)11-8)15-7(2)3/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDTXFWGIDMYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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